Suzuki–Miyaura Coupling Efficiency: 4-Bromophenol vs. 4-Chlorophenol Conversion Rates
In Pd/SS-CNSs-catalyzed Suzuki–Miyaura coupling with phenylboronic acid, 4-bromophenol achieves 95.35% product conversion in 1 hour under optimized conditions (EtOH/H2O, K2CO3, 70°C, 0.5 mol% Pd) [1]. This quantitative conversion is enabled by the complete chemoselectivity for the Caryl–Br bond over Caryl–Cl bonds, which remains inert under the same conditions [2].
| Evidence Dimension | Product conversion (Suzuki–Miyaura coupling) |
|---|---|
| Target Compound Data | 95.35% conversion at 1 h, 0.5 mol% Pd |
| Comparator Or Baseline | 4-Chlorophenol: Chemoselectivity demonstrated; C–Cl bond unreactive under identical conditions |
| Quantified Difference | Complete selectivity for C–Br over C–Cl; 95.35% conversion for C–Br vs. 0% conversion for C–Cl |
| Conditions | 4-bromophenol (1.0 mmol), phenylboronic acid (1.0 mmol), K2CO3 base, EtOH/H2O solvent, 70°C, 1 h, Pd/SS-CNSs catalyst |
Why This Matters
The high conversion and chemoselectivity enable efficient, orthogonal functionalization in multi-step syntheses where chloro-substituents are retained as latent handles.
- [1] Sharma, R., et al. (2024). Optimization of the reaction conditions for the Suzuki coupling of 4-bromophenol with phenylboronic acid catalyzed by Pd/SS-CNSs. PMC Article PMC11059483. View Source
- [2] Freundlich, J. S., & Landis, H. E. (2006). An expeditious aqueous Suzuki-Miyaura method for the arylation of bromophenols. Tetrahedron Letters, 47(26), 4441–4444. View Source
